2',6'-Dimethyl-3-(4-fluorophenyl)propiophenone
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Overview
Description
2’,6’-Dimethyl-3-(4-fluorophenyl)propiophenone is an organic compound with the molecular formula C17H17FO It is a derivative of propiophenone, characterized by the presence of a fluorophenyl group and two methyl groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dimethyl-3-(4-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 4-fluoroacetophenone with 2,6-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of 2’,6’-Dimethyl-3-(4-fluorophenyl)propiophenone may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2’,6’-Dimethyl-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2’,6’-Dimethyl-3-(4-fluorophenyl)propiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’,6’-Dimethyl-3-(4-fluorophenyl)propiophenone involves its interaction with molecular targets through various pathways. The presence of the fluorophenyl group enhances its ability to participate in aromatic interactions, while the carbonyl group can form hydrogen bonds with biological molecules. These interactions contribute to its potential biological activities and effects.
Comparison with Similar Compounds
Similar Compounds
- 2’,6’-Dimethyl-3-(4-chlorophenyl)propiophenone
- 2’,6’-Dimethyl-3-(4-bromophenyl)propiophenone
- 2’,6’-Dimethyl-3-(4-methylphenyl)propiophenone
Uniqueness
2’,6’-Dimethyl-3-(4-fluorophenyl)propiophenone is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(4-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-4-3-5-13(2)17(12)16(19)11-8-14-6-9-15(18)10-7-14/h3-7,9-10H,8,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFBYVODKONIJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CCC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644581 |
Source
|
Record name | 1-(2,6-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-34-8 |
Source
|
Record name | 1-Propanone, 1-(2,6-dimethylphenyl)-3-(4-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898768-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,6-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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